molecular formula C25H24N2O4 B2463150 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 922060-89-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B2463150
CAS RN: 922060-89-7
M. Wt: 416.477
InChI Key: PNOLOOVNQKURKO-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Research has explored the synthesis and antiallergic activity of dibenzoxepin derivatives, revealing that certain dibenz[b,e]oxepin-2-carboxylic acid derivatives possess potent inhibitory effects on allergic reactions. These compounds have shown effectiveness in inhibiting passive cutaneous anaphylaxis in rats and bronchoconstriction in guinea pigs, with one compound, (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid hydrochloride, undergoing clinical evaluation for its antiallergic properties (Ohshima et al., 1992).

Chemical Transformations and Syntheses

  • Studies on benzodiazepinooxazoles have led to the discovery of ring contraction processes, forming quinolones from related dibenzoxazepine derivatives, which could be useful in the synthesis of novel heterocyclic compounds (Terada et al., 1973).
  • The formation of novel heterocyclic structures through reactions involving dibenzoxepin-10-ones has been reported, demonstrating the compound's utility as a synthon for creating diverse heterocycles, which could have implications in drug development and material science (Kumar et al., 2007).

Tubulin Binding and Potential Anticancer Applications

  • Certain dibenz[c,e]oxepines have been synthesized and evaluated for their ability to inhibit tubulin polymerization and their cytotoxicity against leukemia cells, indicating potential applications in cancer therapy. One of the compounds, 5,7-dihydro-3,9,10,11-tetramethoxydibenz[c,e]oxepin-4-ol, showed promising activity, highlighting the therapeutic potential of dibenzoxepine derivatives in targeting tumor vasculature (Edwards et al., 2011).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-4-30-19-9-6-17(7-10-19)14-24(28)26-18-8-12-22-20(15-18)25(29)27(3)21-13-16(2)5-11-23(21)31-22/h5-13,15H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOLOOVNQKURKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide

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